![molecular formula C20H18N2S B14206257 Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- CAS No. 780756-12-9](/img/structure/B14206257.png)
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a pyrimidine ring substituted with a thioether group linked to a bis(3-methylphenyl)ethenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- typically involves the reaction of 2-chloropyrimidine with 2,2-bis(3-methylphenyl)ethenylthiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological macromolecules. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine, 2-[[2,2-bis(4-methoxyphenyl)ethenyl]thio]-: Similar structure but with methoxy groups instead of methyl groups.
Pyrimidine, 2-[[2,2-bis(4-methylphenyl)ethenyl]thio]-: Similar structure but with methyl groups at different positions.
Uniqueness
Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the thioether group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
780756-12-9 |
|---|---|
Fórmula molecular |
C20H18N2S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[2,2-bis(3-methylphenyl)ethenylsulfanyl]pyrimidine |
InChI |
InChI=1S/C20H18N2S/c1-15-6-3-8-17(12-15)19(18-9-4-7-16(2)13-18)14-23-20-21-10-5-11-22-20/h3-14H,1-2H3 |
Clave InChI |
FWKYUPUPNPVIKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=CSC2=NC=CC=N2)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


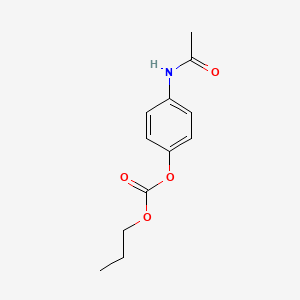


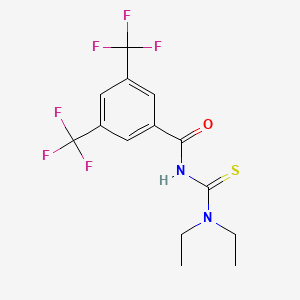

![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
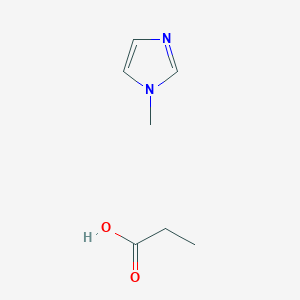
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
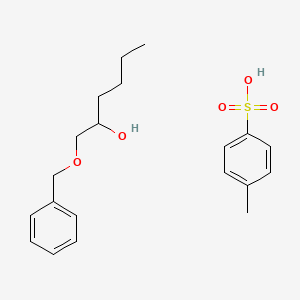
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
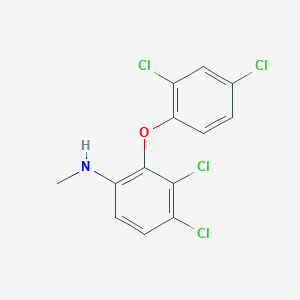
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
